REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[C:13]([O:15]C)[CH:12]=[CH:11][C:10]=2[O:17]C)=[CH:5][N:4]=1.C([O-])(O)=O.[Na+]>Br.O>[OH:17][C:10]1[CH:11]=[CH:12][C:13]([OH:15])=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3](=[O:2])[NH:4][CH:5]=1 |f:1.2|
|
Name
|
2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1)C1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the resulting solid product collected by filtration
|
Type
|
WASH
|
Details
|
The solid is washed well with water
|
Type
|
CUSTOM
|
Details
|
collected by centrifugation
|
Type
|
CUSTOM
|
Details
|
further purified by recrystalization in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)O)C=1C=CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |